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molecular formula C8H6N2 B1505504 3-(3-Pyridinyl)acrylonitrile

3-(3-Pyridinyl)acrylonitrile

Cat. No. B1505504
M. Wt: 130.15 g/mol
InChI Key: CNHMTMHYYONLOV-UHFFFAOYSA-N
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Patent
US06284779B1

Procedure details

49.5 g (0.38 mol) of 3-(3-pyridyl)-acrylonitrile is dissolved in 428 ml of ethanol, 9.5 g of 10% Pd/C is added and hydrogenated under normal pressure. After the requisite hydrogen absorption, it is filtered off, and the filtrate is concentrated by evaporation in a vacuum. Chromatography (CH2Cl2→CH2Cl2/acetone 1:4) yields 38.3 g (76%) of 3-(3-pyridyl)propionitrile.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
428 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]#[N:10])[CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]#[N:10])[CH:2]=1

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC#N
Name
Quantity
428 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the requisite hydrogen absorption, it
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 38.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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